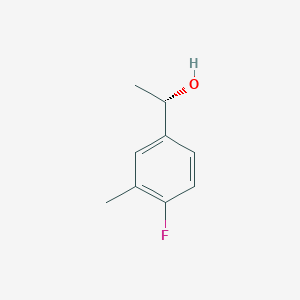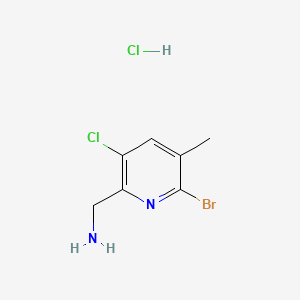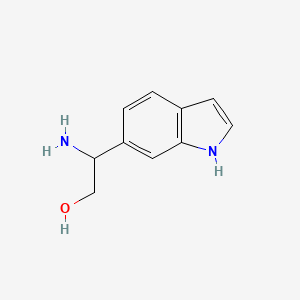
(S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol is a chiral compound with a specific stereochemistry It is characterized by the presence of a fluoro group and a methyl group on the phenyl ring, and an ethan-1-ol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol typically involves the reduction of the corresponding ketone, (S)-1-(4-Fluoro-3-methylphenyl)ethanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. These processes use catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the ketone to the alcohol. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: Further reduction can lead to the formation of the corresponding alkane.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: (S)-1-(4-Fluoro-3-methylphenyl)ethanone or (S)-1-(4-Fluoro-3-methylphenyl)acetic acid.
Reduction: (S)-1-(4-Fluoro-3-methylphenyl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-1-(4-Fluoro-3-methylphenyl)ethan-1-ol
- 1-(4-Fluoro-3-methylphenyl)ethan-1-one
- 1-(4-Fluoro-3-methylphenyl)ethane
Uniqueness
(S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol is unique due to its specific stereochemistry, which can result in different biological and chemical properties compared to its enantiomer ®-1-(4-Fluoro-3-methylphenyl)ethan-1-ol. The presence of the fluoro group also imparts distinct reactivity and stability characteristics.
Eigenschaften
Molekularformel |
C9H11FO |
|---|---|
Molekulargewicht |
154.18 g/mol |
IUPAC-Name |
(1S)-1-(4-fluoro-3-methylphenyl)ethanol |
InChI |
InChI=1S/C9H11FO/c1-6-5-8(7(2)11)3-4-9(6)10/h3-5,7,11H,1-2H3/t7-/m0/s1 |
InChI-Schlüssel |
GHRXLNXWGOFJJL-ZETCQYMHSA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1)[C@H](C)O)F |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(C)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Methyl-2,6-dioxa-8-azaspiro[3.5]nonane](/img/structure/B13617927.png)

![1-[(3-Ethoxyphenyl)methyl]cyclopropanamine](/img/structure/B13617935.png)





